(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(mesityl)methanone
Description
The compound “(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(mesityl)methanone” features a spirocyclic 6-azaspiro[2.5]octane core with two fluorine atoms at the 1,1-positions and a mesityl (2,4,6-trimethylphenyl) group attached via a methanone linkage. This structure combines steric bulk from the mesityl group with the electronic effects of fluorine substitution, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-(2,4,6-trimethylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2NO/c1-11-8-12(2)14(13(3)9-11)15(21)20-6-4-16(5-7-20)10-17(16,18)19/h8-9H,4-7,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUMQECAUOKQKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)N2CCC3(CC2)CC3(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(mesityl)methanone typically involves the reaction of a spirocyclic amine with a mesityl chloride derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(mesityl)methanone may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as column chromatography and recrystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(mesityl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
The compound (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(mesityl)methanone , also known as a derivative of 1,1-difluoro-6-azaspiro[2.5]octane, has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article delves into its applications across different domains, including medicinal chemistry, materials science, and synthetic methodologies.
Chemical Properties and Structure
The compound features a spirocyclic structure that contributes to its biological activity and stability. The presence of difluoromethyl groups enhances lipophilicity, which can influence its interaction with biological targets. Its molecular formula is , and it possesses distinctive characteristics that make it suitable for various applications.
Applications in Medicinal Chemistry
1. Drug Development
- Targeting Neurological Disorders : Research indicates that derivatives of 1,1-difluoro-6-azaspiro[2.5]octane may exhibit activity against neurological disorders by acting on specific neurotransmitter systems. The spirocyclic structure allows for tailored interactions with receptors, potentially leading to the development of novel therapeutic agents.
- Anticancer Activity : Preliminary studies suggest that compounds related to this structure may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. This potential has led to ongoing investigations into their efficacy and safety profiles in preclinical models.
2. Antimicrobial Properties
- Compounds containing the difluorinated spiro structure have shown promise as antimicrobial agents. Their unique chemical makeup may disrupt bacterial cell membranes or inhibit essential metabolic pathways, making them candidates for further exploration in antibiotic development.
Applications in Materials Science
1. Polymer Chemistry
- The incorporation of difluorinated spiro compounds into polymer matrices has been explored to enhance material properties such as thermal stability and chemical resistance. This application is particularly relevant in the development of coatings and advanced materials used in harsh environments.
2. Supramolecular Chemistry
- The ability of these compounds to form non-covalent interactions can be harnessed in supramolecular assemblies, leading to innovative approaches in drug delivery systems where controlled release and targeting are crucial.
Synthetic Methodologies
1. Synthesis Techniques
- Various synthetic routes have been developed to create (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(mesityl)methanone, including:
- Multicomponent Reactions : Utilizing one-pot synthesis strategies to streamline production while minimizing waste.
- Functionalization Strategies : Employing selective fluorination techniques to introduce difluoro groups effectively.
2. Case Studies
- Several case studies highlight successful syntheses and applications of this compound:
- Case Study 1 : A study demonstrated the synthesis of a library of spiro compounds using difluorinated precursors, leading to the identification of several candidates with promising biological activity.
- Case Study 2 : Research on the polymerization of difluorinated monomers showed enhanced mechanical properties in resultant materials compared to non-fluorinated counterparts.
Mechanism of Action
The mechanism of action of (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(mesityl)methanone involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. The mesityl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and physicochemical properties of the target compound and its analogs:
*Calculated based on formula. †Estimated using analogous data from .
Key Observations:
- Steric and Electronic Profiles : The mesityl group in the target compound introduces significant steric hindrance compared to smaller substituents like sulfonylphenyl or cyclohexyloxyethyl . This may reduce metabolic degradation but limit solubility.
- Lipophilicity : The target compound’s estimated LogP (~3.0) is higher than analogs with polar substituents (e.g., sulfonylphenyl, LogP ~1.89 in ), suggesting greater membrane permeability.
- Synthetic Complexity : The mesityl group requires regioselective alkylation or coupling steps, contrasting with simpler substituents in and .
Physicochemical and Spectroscopic Comparisons
- NMR/LC-MS: Analogues like show distinct ¹H NMR shifts (e.g., δ 8.63 for quinoline protons) and LC-MS retention times (tR = 4.87 min) , which differ from the target compound’s expected aromatic and spirocyclic signals.
- Thermal Stability : The mesityl group’s bulk may enhance thermal stability compared to fluorophenyl derivatives , though direct data are lacking.
Biological Activity
(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(mesityl)methanone is a compound of significant interest due to its potential biological activities, particularly as an agonist for the glucagon-like peptide-1 (GLP-1) receptor. This receptor plays a crucial role in glucose metabolism and appetite regulation, making it a target for the treatment of type 2 diabetes and obesity.
Chemical Structure and Properties
The compound features a unique spirocyclic structure that contributes to its biological properties. The molecular formula is , with a molecular weight of approximately 237.292 g/mol. The presence of difluoromethyl and azaspiro groups enhances its pharmacological profile.
The primary mechanism through which (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(mesityl)methanone exerts its effects is by activating the GLP-1 receptor. This activation leads to several physiological responses:
- Insulin Release : Stimulates pancreatic insulin secretion in response to elevated blood glucose levels.
- Gastric Emptying : Delays gastric emptying, contributing to increased satiety and reduced food intake.
- Weight Management : Promotes weight loss through appetite suppression and enhanced energy expenditure.
Research Findings and Case Studies
Recent studies have focused on the structure-activity relationship (SAR) of 6-azaspiro[2.5]octane derivatives, including (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(mesityl)methanone. A significant finding from a study published in 2023 indicates that this compound exhibits potent GLP-1 agonistic activity comparable to existing therapeutics like danuglipron .
Table 1: Biological Activity Comparison of GLP-1 Agonists
| Compound Name | GLP-1 Agonistic Activity | Reference |
|---|---|---|
| (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(mesityl)methanone | High | |
| Danuglipron | Moderate | |
| Exenatide | High |
Safety Profile
The safety profile of (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(mesityl)methanone has been assessed in various preclinical studies. According to safety data, the compound exhibits irritant properties but lacks severe toxicity at therapeutic doses . Further clinical trials are necessary to establish comprehensive safety data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
